![molecular formula C9H9ClF5N B2656776 2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride CAS No. 2260933-21-7](/img/structure/B2656776.png)
2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride
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Overview
Description
2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride is a chemical compound characterized by the presence of difluoro and trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride typically involves the introduction of difluoro and trifluoromethyl groups onto a phenyl ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of trifluoromethylpyridines as key intermediates in the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoro and trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluorinated phenyl ketones, while reduction may produce difluorinated phenyl alcohols.
Scientific Research Applications
2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of difluoro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-2-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride
- (1R)-2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Uniqueness
2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride is unique due to the specific arrangement of difluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications.
Properties
IUPAC Name |
2,2-difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F5N.ClH/c10-8(11)7(15)5-1-3-6(4-2-5)9(12,13)14;/h1-4,7-8H,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNDCOYQZVAXQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)F)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF5N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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